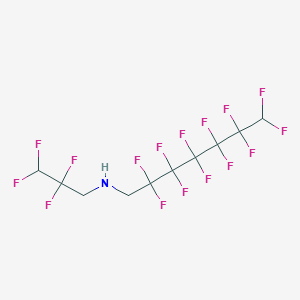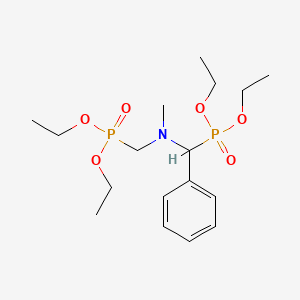
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)heptan-1-amine
Vue d'ensemble
Description
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)heptan-1-amine is a highly fluorinated organic compound. It is characterized by its extensive fluorination, which imparts unique chemical and physical properties. These properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)heptan-1-amine typically involves multiple steps, starting from readily available fluorinated precursors. The process often includes:
Fluorination: Introduction of fluorine atoms into the hydrocarbon backbone using reagents like elemental fluorine or fluorinating agents such as sulfur tetrafluoride.
Amine Introduction: Conversion of a fluorinated intermediate to the desired amine through reactions with ammonia or primary amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process is designed to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)heptan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the extensive fluorination generally makes it resistant to many common reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be required.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield fluorinated amines or alcohols, while oxidation could produce fluorinated carboxylic acids.
Applications De Recherche Scientifique
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)heptan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)heptan-1-amine involves its interaction with molecular targets through its fluorinated structure. The extensive fluorination enhances its stability and resistance to metabolic degradation, making it effective in various applications. The compound can interact with biological membranes, proteins, and enzymes, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)heptan-1-amine is unique due to its specific amine functional group and the extensive fluorination pattern. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications where other fluorinated compounds may not be as effective.
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)heptan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F20N/c13-3(14)7(21,22)9(25,26)5(17,18)1-33-2-6(19,20)10(27,28)12(31,32)11(29,30)8(23,24)4(15)16/h3-4,33H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCPUTXIVDVPNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)NCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F20N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-[thiobis(methylene)]bis(2,5-dihydrothiophene) 1,1,1',1'-tetraoxide](/img/structure/B3824260.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2-phenylacetamide](/img/structure/B3824261.png)

![2-phenyl-2-(trifluoromethyl)-2,3,6,7,8,9-hexahydro-4H-[1,3,5]thiadiazino[3,2-a]azepin-4-one](/img/structure/B3824288.png)




![2-chloro-3-{4-[(trifluoromethyl)thio]phenyl}propanenitrile](/img/structure/B3824347.png)
![(5-Hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methoxyphenyl)methanone](/img/structure/B3824354.png)



